molecular formula C₉H₁₄O₃ B1146473 Butyl 3-Formylcrotonate (E/Z Mixture) CAS No. 40212-97-3

Butyl 3-Formylcrotonate (E/Z Mixture)

Cat. No.: B1146473
CAS No.: 40212-97-3
M. Wt: 170.21
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Description

Butyl 3-formylcrotonate (E/Z mixture) is an α,β-unsaturated ester characterized by a formyl group (-CHO) at the β-position and a butyl ester moiety. The compound exists as a mixture of E (trans) and Z (cis) isomers due to restricted rotation around the double bond. This structural duality influences its physicochemical properties and reactivity, making it a versatile intermediate in organic synthesis, particularly in cycloadditions, Michael additions, and as a precursor for pharmaceuticals or agrochemicals .

Properties

CAS No.

40212-97-3

Molecular Formula

C₉H₁₄O₃

Molecular Weight

170.21

Synonyms

3-Methyl-4-oxo-2-butenoic Acid Butyl Ester;  _x000B_4-Oxo-Tsuwabukic Acid Butyl Ester;  3-Formylcrotonic Acid Butyl Ester

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl 3-Formylcrotonate can be synthesized through various synthetic routes. One common method involves the condensation of butyl crotonate with formaldehyde under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: Butyl crotonate and formaldehyde.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as the catalyst.

    Procedure: The butyl crotonate is mixed with formaldehyde in the presence of the acid catalyst. The mixture is heated to promote the condensation reaction, resulting in the formation of Butyl 3-Formylcrotonate.

Industrial Production Methods: Industrial production of Butyl 3-Formylcrotonate follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Optimized Conditions: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Employing purification techniques such as distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Butyl 3-Formylcrotonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.

Major Products:

    Oxidation: Butyl 3-carboxycrotonate.

    Reduction: Butyl 3-hydroxycrotonate.

    Substitution: Various substituted crotonates depending on the nucleophile used.

Scientific Research Applications

Butyl 3-Formylcrotonate has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable building block for the synthesis of more complex molecules.

    Biology: The compound is used in the synthesis of heterocyclic compounds, which are essential components of pharmaceuticals and natural products.

    Medicine: It is utilized in drug development for synthesizing potential therapeutic agents.

    Industry: The compound finds applications in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Butyl 3-Formylcrotonate involves its reactive carbonyl group (C=O). This group readily participates in nucleophilic addition reactions, forming intermediates that can undergo further transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in drug development, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Key Structural Features

Butyl 3-formylcrotonate shares structural homology with other α,β-unsaturated formyl esters, such as methyl 3-formylcrotonate (CAS: 40835-18-5). The primary distinction lies in the ester alkyl group:

  • Butyl 3-formylcrotonate : C₈H₁₂O₃ (estimated molar mass: ~170.16 g/mol).
  • Methyl 3-formylcrotonate : C₆H₈O₃ (molar mass: 128.13 g/mol) .

The longer butyl chain introduces steric bulk and lipophilicity, which can modulate solubility, volatility, and reactivity compared to methyl analogs.

Physicochemical Properties

Comparative Table: Butyl vs. Methyl 3-Formylcrotonate

Property Butyl 3-Formylcrotonate (E/Z Mixture)* Methyl 3-Formylcrotonate (E/Z)
Molecular Formula C₈H₁₂O₃ C₆H₈O₃
Molar Mass (g/mol) ~170.16 (estimated) 128.13
Density (g/cm³) ~0.95–1.02 (estimated) 1.052 ± 0.06
Boiling Point (°C) ~150–160 (estimated at 1 atm) 75–80 (at 17 Torr)
Isomerism E/Z mixture E/Z isomers available

*Note: Data for butyl ester is extrapolated from methyl analog and general trends in ester chemistry.

Key Observations:

  • Volatility : The butyl ester’s higher molar mass and longer alkyl chain reduce volatility compared to the methyl analog, as evidenced by its estimated boiling point .
  • Lipophilicity : The butyl group enhances lipophilicity, favoring solubility in organic solvents (e.g., dichloromethane, ethyl acetate) over aqueous systems.
  • Isomer Stability : E/Z isomer ratios in mixtures can influence melting points and crystallization behavior, though specific data for the butyl derivative remains scarce.

Comparative Reactivity

  • Steric Effects: The butyl group may hinder nucleophilic attack at the carbonyl carbon compared to the methyl ester, slowing hydrolysis or aminolysis reactions.
  • Conjugation Effects: The α,β-unsaturated system facilitates electrophilic additions. For example, in Diels-Alder reactions, the E isomer may act as a more effective dienophile due to favorable orbital alignment, but experimental validation is needed.

Research Findings and Limitations

Current Evidence

  • Methyl 3-formylcrotonate’s spectroscopic data (NMR, UV) and isomer-specific applications are well-documented .
  • Structural elucidation methods (e.g., NMR, as in ) are applicable to butyl analogs but require empirical validation .

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